![molecular formula C18H14Cl2N2OS2 B286339 4,5-bis[(2-chlorobenzyl)sulfanyl]-3(2H)-pyridazinone](/img/structure/B286339.png)
4,5-bis[(2-chlorobenzyl)sulfanyl]-3(2H)-pyridazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-bis[(2-chlorobenzyl)sulfanyl]-3(2H)-pyridazinone is a chemical compound that has been extensively studied for its various applications in scientific research. It is a pyridazinone derivative that exhibits potent biological activity, making it a promising candidate for further investigation.
Wirkmechanismus
The exact mechanism of action of 4,5-bis[(2-chlorobenzyl)sulfanyl]-3(2H)-pyridazinone is not fully understood. However, studies have shown that it exhibits potent inhibitory activity against various enzymes, including proteases and kinases, which are involved in various cellular processes. The compound's ability to modulate these enzymes makes it a promising candidate for further investigation.
Biochemical and Physiological Effects:
The compound has been shown to exhibit various biochemical and physiological effects, including the inhibition of tumor growth, the suppression of inflammation, and the modulation of the immune system. It has also been shown to exhibit potent antimicrobial and antifungal activity.
Vorteile Und Einschränkungen Für Laborexperimente
The compound's unique structure and potent biological activity make it a valuable tool for scientific research. However, its complex synthesis and limited availability make it challenging to obtain in large quantities. Additionally, the compound's high potency may require careful handling and storage to avoid potential hazards.
Zukünftige Richtungen
There are several future directions for the investigation of 4,5-bis[(2-chlorobenzyl)sulfanyl]-3(2H)-pyridazinone. These include further studies on its mechanism of action, its potential as a therapeutic agent in various diseases, and its use as a tool in various scientific research applications. Additionally, the compound's structure can be modified to enhance its biological activity and improve its pharmacological properties.
Synthesemethoden
The synthesis of 4,5-bis[(2-chlorobenzyl)sulfanyl]-3(2H)-pyridazinone is a complex process that involves several steps. The compound can be synthesized using various methods, including the reaction of 2-chlorobenzyl thiol with 4,5-dichloropyridazin-3(2H)-one in the presence of a base. The reaction yields the desired product in good yield and purity.
Wissenschaftliche Forschungsanwendungen
The compound has been investigated for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. It has also been studied for its antimicrobial and antifungal properties. The compound's unique structure and biological activity make it a valuable tool for scientific research.
Eigenschaften
Molekularformel |
C18H14Cl2N2OS2 |
---|---|
Molekulargewicht |
409.4 g/mol |
IUPAC-Name |
4,5-bis[(2-chlorophenyl)methylsulfanyl]-1H-pyridazin-6-one |
InChI |
InChI=1S/C18H14Cl2N2OS2/c19-14-7-3-1-5-12(14)10-24-16-9-21-22-18(23)17(16)25-11-13-6-2-4-8-15(13)20/h1-9H,10-11H2,(H,22,23) |
InChI-Schlüssel |
SZWPTWZVIULNNU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CSC2=C(C(=O)NN=C2)SCC3=CC=CC=C3Cl)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)CSC2=C(C(=O)NN=C2)SCC3=CC=CC=C3Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.